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Compound of Interest

Compound Name:
4-Bromo-1-methylpiperidine

hydrobromide

CAS No.: 54288-71-0

Cat. No.: B8821668 Get Quote

PubChem CID Data, Synthetic Utility, and Handling Protocols

Executive Summary
1-Methyl-4-bromopiperidine hydrobromide (CAS: 54288-71-0) is a critical heterocyclic building

block used primarily in the synthesis of antihistamines (e.g., diphenylpyraline), antipsychotics,

and anticholinergic agents.[1][2][3]

For the researcher, this compound represents a "masked" electrophile.[2][3] While it is

designed for nucleophilic substitution (

) at the C4 position, it possesses a high propensity for thermal elimination (

) to form the corresponding tetrahydropyridine.[1][2][3] Successful utilization requires strict
control over basicity and temperature to favor substitution over elimination.[1][2][3]

This guide consolidates the chemical identity, reactivity profile, and validated handling protocols

for the hydrobromide salt form.[1][2][3]

Chemical Identity & Physical Properties
The hydrobromide salt is the preferred commercial form due to the oxidative instability of the

free base amine.[1][2][3] Note that PubChem indexes the free base and salt forms separately;
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the data below distinguishes between them to prevent stoichiometric errors in synthesis.

Property Data Notes

Compound Name
1-Methyl-4-bromopiperidine

hydrobromide

CAS Number 54288-71-0
Specific to the HBr salt.[1][2][3]

[4]

PubChem CID

Link is to Free Base.[1][2][3]

Salt forms are often

aggregated.[1][2][3]

Molecular Formula Formulated as

Molecular Weight 258.98 g/mol Free base MW: ~178.07 g/mol

Appearance
White to off-white crystalline

solid
Hygroscopic.[1][2][3]

Solubility Water, Methanol, DMSO
Poor solubility in non-polar

ethers.[1][3]

Stability Hygroscopic; Light Sensitive
Store under inert gas

(Argon/Nitrogen).[1][2][3]

CRITICAL WARNING: Do not confuse this with 4-Bromopiperidine HBr (CAS 54288-70-9).[1][2]

[3] The absence of the N-methyl group changes the stoichiometry and requires an additional

alkylation step if the methylated product is desired.[1][2][3]

Reactivity Profile: The vs. Competition
The core challenge in using 1-Methyl-4-bromopiperidine is the steric environment of the C4

carbon.[1][2][3] It is a secondary alkyl halide within a ring system.[1][2][3] When reacting with
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nucleophiles (e.g., phenoxides, thiols), two competing pathways exist:

Substitution (

): The desired pathway. Requires a good nucleophile and moderate temperatures.[1][2][3]

Elimination (

): The parasitic pathway.[1][2][3] Driven by strong bases (e.g., alkoxides), high heat (

), or steric bulk, leading to 1-methyl-1,2,3,6-tetrahydropyridine.[1][2]

Mechanistic Pathway (DOT Visualization)[1][2][3]

1-Methyl-4-bromopiperidine
(Electrophile)

Transition State (SN2)
Backside Attack

 Moderate Base
 T < 60°C

Transition State (E2)
Proton Abstraction

 Strong Base (tBuOK)
 T > 80°C

Nucleophile (Nu-)

Target: 4-Substituted Piperidine
(Yield > 70%)

Side Product: Tetrahydropyridine
(Thermodynamic Trap)

Click to download full resolution via product page

Figure 1: Bifurcation of reaction pathways. High temperatures and strong bases favor the

irreversible formation of the elimination product.

Experimental Protocol: Synthesis of
Diphenylpyraline Analog
This protocol demonstrates the coupling of 1-Methyl-4-bromopiperidine HBr with a benzhydrol

derivative, a common workflow in antihistamine synthesis.[1][2][3]

Pre-requisites
Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).[1][2][3] Why? Polar

aprotic solvents accelerate
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rates.[1][2][3]

Base: Potassium Carbonate (

).[1][2][3] Why? It is mild enough to deprotonate the alcohol/phenol but weak enough to
minimize

elimination compared to NaH or KOtBu.[1][2][3]

Step-by-Step Methodology
Free Base Liberation (In-Situ):

The HBr salt is acidic.[2][3] You must neutralize it to allow the nucleophilic attack.[1][2][3]

Action: Suspend 1.0 eq of 1-Methyl-4-bromopiperidine HBr in DMF. Add 2.5 eq of

anhydrous

.[1][2][3] Stir at Room Temperature (RT) for 30 minutes.

Nucleophile Addition:

Add 1.0 eq of the target alcohol (e.g., diphenylmethanol).[1][2][3]

Note: If the nucleophile is a phenol, it will be deprotonated by the excess carbonate in the

mixture.[1][2][3]

Reaction (Thermal Control):

Heat the mixture to 60°C.

Critical Control Point: Do NOT exceed 80°C. Monitoring by TLC/LC-MS is essential.[1][2]

[3] If the elimination product (tetrahydropyridine) is observed, lower the temperature and

extend reaction time.[1][2][3]

Work-up:

Cool to RT. Dilute with water (quench).[1][2][3]
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Extract with Ethyl Acetate.[1][2][3] The product is a tertiary amine; ensure the aqueous

layer is basic (pH > 10) to keep the product in the organic phase.[1][2][3]

Wash organic layer with brine, dry over

, and concentrate.[1][2][3]

Safety & Handling Standards
As an alkylating agent and a brominated salt, strict safety protocols are required.[1][2][3]

Hazard Class Description Mitigation

Corrosive/Irritant

Causes severe skin burns and

eye damage (H314/H319).[1]

[2][3]

Wear nitrile gloves, safety

goggles, and lab coat.[1][2][3]

Handle in a fume hood.

Hygroscopic

Absorbs atmospheric moisture,

leading to hydrolysis or

"clumping."[2][3]

Store in a desiccator or under

inert atmosphere

(Nitrogen/Argon).[1][2][3]

Vesicant Potential
Alkylating agents can blister

skin.[2][3]

In case of skin contact, wash

immediately with soap and

water for 15 minutes.[1][2][3]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended

storage temperature: 2–8 °C (Refrigerate) to prevent slow degradation/discoloration.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-
dione | C18H24N2O3 | CID 11186156 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2-Aminoflubendazole | C14H10FN3O | CID 57358774 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CompTox Chemicals Dashboard [comptox.epa.gov]

4. 54288-71-0|4-Bromo-1-methylpiperidine hydrobromide|BLDpharm [bldpharm.com]

To cite this document: BenchChem. [Technical Guide: 1-Methyl-4-bromopiperidine
Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8821668#1-methyl-4-bromopiperidine-hbr-pubchem-
cid-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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